molecular formula C20H15BrN4O B3501638 N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3501638
M. Wt: 407.3 g/mol
InChI Key: HYRVCFAGGDWWHF-UHFFFAOYSA-N
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Description

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and synthetic versatility.

Properties

IUPAC Name

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c21-16-12-22-19-11-18(23-25(19)14-16)20(26)24(17-9-5-2-6-10-17)13-15-7-3-1-4-8-15/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRVCFAGGDWWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN4C=C(C=NC4=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    N-benzylation and N-phenylation: These steps involve the alkylation and arylation of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Coupling Reactions: The benzyl and phenyl groups can participate in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.

    N-oxides and Amines: Products of oxidation and reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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